1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
Starting Materials: 2,5-dimethylpyrrole and 5-chloro-2-methoxybenzaldehyde.
Reaction Conditions: Condensation reaction, typically using a Lewis acid catalyst such as aluminum chloride.
Carboxylation:
Starting Materials: Intermediate from the previous step.
Reaction Conditions: Carboxylation using carbon dioxide under high pressure or using a Grignard reagent followed by oxidation.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions
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Formation of the Pyrrole Ring:
Starting Materials: Acetylacetone and an amine (e.g., methylamine).
Reaction Conditions: Acidic or basic catalysis, often under reflux conditions.
Intermediate: 2,5-dimethylpyrrole.
Chemical Reactions Analysis
Types of Reactions: 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
- 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide
- 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
Comparison:
- Structural Differences: The presence of different functional groups (amide, ester) in similar compounds can significantly alter their chemical properties and reactivity.
- Uniqueness: 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of functional groups, which can confer distinct biological activity and chemical reactivity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its potential and versatility
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-8-6-11(14(17)18)9(2)16(8)12-7-10(15)4-5-13(12)19-3/h4-7H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMXGRAFXCTDCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)OC)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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